4-(2-Methoxyphenyl)piperazine-1-carboximidamide
Overview
Description
4-(2-Methoxyphenyl)piperazine-1-carboximidamide is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.30 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-methoxyphenyl)-1-piperazinecarboximidamide is 234.14806121 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Serotonin Receptor Interaction
4-(2-methoxyphenyl)-1-piperazinecarboximidamide is a compound that has been explored for its interactions with serotonin receptors, specifically the 5-HT1A receptor. Studies show its potential as both an antagonist and agonist at these receptors. For instance, analogues of this compound, with modifications to enhance selectivity and reduce adrenergic affinity, have been developed, demonstrating high affinity for 5-HT1A receptors and improved selectivity over alpha 1-adrenergic receptors. This indicates its utility in studying serotonergic neurotransmission and possibly in the development of therapeutic agents targeting these pathways (Raghupathi et al., 1991). Furthermore, the compound's mixed agonist/antagonist properties have been observed in behavioral and in vivo brain microdialysis studies, suggesting its complex pharmacological profile at 5-HT1A receptors (Hjorth & Sharp, 1990).
Fluorescent Ligand Development
The development of environment-sensitive fluorescent ligands based on 4-(2-methoxyphenyl)-1-piperazine derivatives highlights another scientific application. These compounds exhibit high affinity for 5-HT1A receptors and possess significant fluorescence properties, making them valuable tools for visualizing 5-HT1A receptors in cellular models. Such advancements facilitate the study of receptor distribution and dynamics, contributing to our understanding of serotonergic signaling mechanisms (Lacivita et al., 2009).
Properties
IUPAC Name |
4-(2-methoxyphenyl)piperazine-1-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPYHUGHRUSOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.